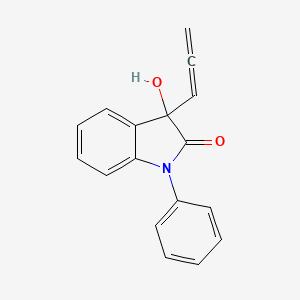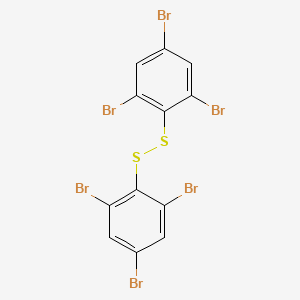
1,1'-Disulfanediylbis(2,4,6-tribromobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Disulfanediylbis(2,4,6-tribromobenzene): is a chemical compound with the molecular formula C12H4Br6S2 . It is characterized by the presence of two benzene rings, each substituted with three bromine atoms and connected by a disulfide bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis(2,4,6-tribromobenzene) typically involves the bromination of benzene derivatives followed by the formation of a disulfide bridge. One common method includes:
Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 2,4,6-tribromobenzene.
Disulfide Formation: The 2,4,6-tribromobenzene is then reacted with sulfur (S) or a sulfur-containing compound under controlled conditions to form the disulfide bridge, resulting in 1,1’-Disulfanediylbis(2,4,6-tribromobenzene).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
化学反应分析
Types of Reactions
1,1’-Disulfanediylbis(2,4,6-tribromobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The disulfide bridge can be oxidized to form sulfoxides or sulfones, or reduced to form thiols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the disulfide bridge.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
科学研究应用
1,1’-Disulfanediylbis(2,4,6-tribromobenzene) has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other brominated compounds and in studies involving disulfide chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
作用机制
The mechanism of action of 1,1’-Disulfanediylbis(2,4,6-tribromobenzene) involves its interaction with molecular targets through its bromine atoms and disulfide bridge. The bromine atoms can participate in halogen bonding and other non-covalent interactions, while the disulfide bridge can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
Comparison
1,1’-Disulfanediylbis(2,4,6-tribromobenzene) is unique due to the presence of the disulfide bridge, which imparts distinct chemical properties compared to other tribromobenzenes.
属性
CAS 编号 |
492449-71-5 |
|---|---|
分子式 |
C12H4Br6S2 |
分子量 |
691.7 g/mol |
IUPAC 名称 |
1,3,5-tribromo-2-[(2,4,6-tribromophenyl)disulfanyl]benzene |
InChI |
InChI=1S/C12H4Br6S2/c13-5-1-7(15)11(8(16)2-5)19-20-12-9(17)3-6(14)4-10(12)18/h1-4H |
InChI 键 |
DADLWLATLOIROY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Br)SSC2=C(C=C(C=C2Br)Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


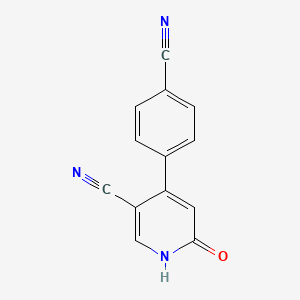
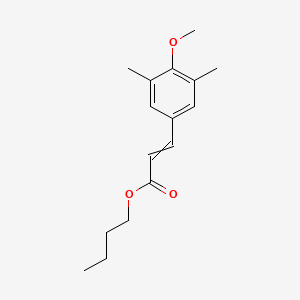

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-5-yl)-](/img/structure/B14230847.png)
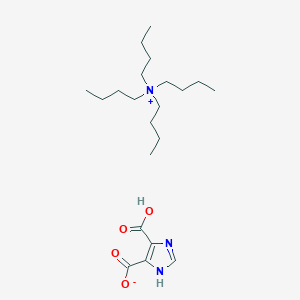
![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)
![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
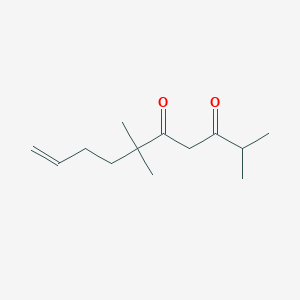
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
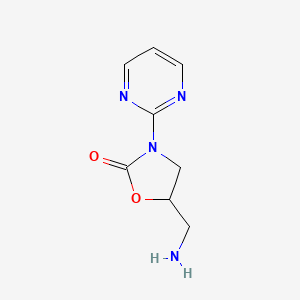
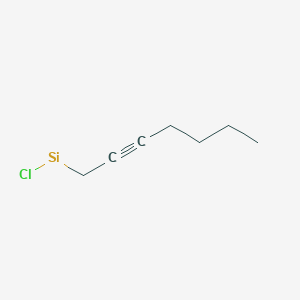
![4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid](/img/structure/B14230902.png)

